molecular formula C23H19N3O2 B11112613 Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate

Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11112613
M. Wt: 369.4 g/mol
InChI Key: JUUUPECORDQKJR-UHFFFAOYSA-N
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Description

METHYL 4-{[2-(4-METHYLPHENYL)-4-QUINAZOLINYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a quinazoline core and a benzoate ester, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(4-METHYLPHENYL)-4-QUINAZOLINYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the 4-METHYLPHENYL Group: This step involves the substitution of the quinazoline core with a 4-methylphenyl group using suitable reagents and catalysts.

    Formation of the Benzoate Ester: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-(4-METHYLPHENYL)-4-QUINAZOLINYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule, such as nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

METHYL 4-{[2-(4-METHYLPHENYL)-4-QUINAZOLINYL]AMINO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(4-METHYLPHENYL)-4-QUINAZOLINYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making the compound effective in treating diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[2-(4-METHYLPHENYL)-4-QUINAZOLINYL]AMINO}BENZOATE is unique due to its specific quinazoline core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and advanced material applications.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C23H19N3O2/c1-15-7-9-16(10-8-15)21-25-20-6-4-3-5-19(20)22(26-21)24-18-13-11-17(12-14-18)23(27)28-2/h3-14H,1-2H3,(H,24,25,26)

InChI Key

JUUUPECORDQKJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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